6-叠氮基-2H-异喹啉-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

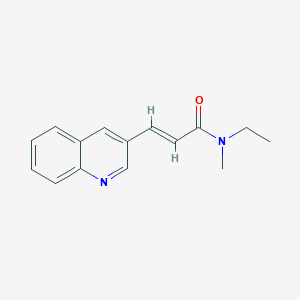

6-Hydrazinyl-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.191. It is a derivative of isoquinolin-1(2H)-ones, which are important nitrogen-heterocyclic compounds known for their versatile biological and physiological activities .

Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones, including 6-hydrazinyl-2H-isoquinolin-1-one, has been greatly developed recently . A general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA . Polycyclic six-, seven- and eight-membered N-heterocycles can be rapidly synthesized from available amides under metal-free conditions within 1 minute at room temperature through C–H/N–H functionalization . This protocol has the merits of broad substrate scope, atom economy, and operational simplicity .Molecular Structure Analysis

The molecular structure of 6-hydrazinyl-2H-isoquinolin-1-one is based on the isoquinolin-1(2H)-one scaffold, which consists of a benzene ring fused to a pyridine ring . The nitrogen atom in the pyridine ring and the hydrazinyl group at the 6th position differentiate it from other isoquinolin-1(2H)-ones.Chemical Reactions Analysis

Isoquinolin-1(2H)-ones can undergo various chemical reactions. For instance, an efficient sulfuration of isoquinolin-1(2H)-ones at the C-4 position has been reported by employing ethyl sulfinates . The corresponding products are obtained in moderate to excellent yields in the presence of iodine . Moreover, aryne reacts with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .科学研究应用

钴催化的C(sp2)-H键烯化/环化

- 应用:钴催化的C(sp2)-H烯化/环化双齿配向基团,形成异喹啉骨架。此过程显示出高区域选择性和收率,并且配向基团可以在温和条件下还原去除 (Zhai 等人,2017)。

合成和生物活性

- 应用:用于合成具有抗菌、镇痛和抗炎活性的新化合物。这些化合物在制药方面具有潜在应用 (Hiremath 等人,2002)。

抗菌和对接研究

- 应用:合成含有异喹啉部分的查耳酮,评估其抗菌活性。该研究包括一项对接研究,以了解对特定蛋白质的结合亲和力 (Mukhtar 等人,2022)。

吡唑并噻吩四氢异喹啉衍生物

- 应用:合成的化合物被评估为抗菌剂,在医学和生物研究中显示出潜力 (Kamal 等人,2011)。

杂环体系的合成

- 应用:用于合成新型杂环体系,可应用于材料科学和制药 (Butin 等人,2007)。

使用智能手机成像进行比色测定

- 应用:充当氟离子的显色传感器,在环境监测和分析中具有潜力 (Yadav 等人,2020)。

合成和细胞毒性评估

- 应用:用于合成吡嗪并[1,2-b]异喹啉,对特定的癌细胞系表现出细胞毒性,表明在癌症研究中具有潜力 (Hernández-Vázquez & Miranda,2016)。

合成稠合异喹啉的新途径

- 应用:提供合成稠合异喹啉的新方法,这在化学合成和药物开发中很重要 (Awad 等人,2002)。

羟基偶氮染料的光谱研究

- 应用:在合成源自喹诺酮的羟基偶氮染料中,与染料和颜料技术相关 (Yahyazadeh 等人,2022)。

未来方向

The future directions in the research of 6-hydrazinyl-2H-isoquinolin-1-one and related compounds could involve further development of their synthetic methods , exploration of their biological activities, and investigation of their potential applications in various fields. The recent advances in the construction of the isoquinolone ring with atom- and step-economy, focusing on the intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems, suggest promising future directions .

作用机制

Mode of Action

The mode of action of 6-hydrazinyl-2H-isoquinolin-1-one Isoquinolin-1(2h)-ones, the class of compounds to which it belongs, are known to interact with various biological targets through different mechanisms .

Biochemical Pathways

The biochemical pathways affected by 6-hydrazinyl-2H-isoquinolin-1-one Given the compound’s structural similarity to other isoquinolin-1(2H)-ones, it may potentially influence several biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-hydrazinyl-2H-isoquinolin-1-one Its bioavailability, distribution in the body, metabolism, and excretion rates remain to be determined.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-hydrazinyl-2H-isoquinolin-1-one Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

属性

IUPAC Name |

6-hydrazinyl-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-7-1-2-8-6(5-7)3-4-11-9(8)13/h1-5,12H,10H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMCDESGEKHELQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one](/img/structure/B2707102.png)

![N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2707104.png)

![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2707107.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2707112.png)

![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2707113.png)

![7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2707119.png)